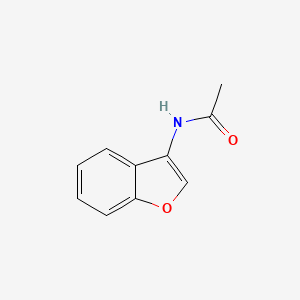

N-(1-benzofuran-3-yl)acetamide

Übersicht

Beschreibung

N-(1-benzofuran-3-yl)acetamide is an organic compound that belongs to the class of benzofuran derivativesThis compound has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzofuran-3-yl)acetamide can be achieved through several methods. One common approach involves the reaction of benzofuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Another method involves the use of benzofuran-3-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ammonia or an amine to yield this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Various nucleophiles; appropriate solvents and temperatures.

Major Products Formed

Oxidation: Benzofuran-3-carboxylic acid.

Reduction: Benzofuran-3-ylmethanol.

Substitution: Various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-benzofuran-3-yl)acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its anticonvulsant activity is believed to be mediated through the modulation of ion channels and neurotransmitter receptors in the central nervous system . The compound’s antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Vergleich Mit ähnlichen Verbindungen

N-(1-benzofuran-3-yl)acetamide can be compared with other benzofuran derivatives such as:

N-(2-benzofuran-3-yl)acetamide: Similar structure but different substitution pattern, leading to variations in biological activity.

Benzofuran-3-carboxamide: Lacks the acetamide group, resulting in different chemical properties and reactivity.

Benzofuran-2-carboxamide: Substitution at a different position on the benzofuran ring, affecting its pharmacological profile.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzofuran derivatives .

Biologische Aktivität

N-(1-benzofuran-3-yl)acetamide is a compound that has garnered attention for its diverse biological activities, including potential antimicrobial, anticancer, and anticonvulsant properties. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the acylation of benzofuran derivatives. A common method includes a one-pot multicomponent reaction using 2-acetylbenzofuran, substituted benzaldehydes, and acetic anhydride or acetyl chloride under basic conditions. The reaction is facilitated by catalysts such as zinc oxide to enhance yield and purity.

2.1 Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens. For instance, a study demonstrated that this compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

2.2 Anticancer Activity

This compound has also been investigated for its anticancer properties. Research indicates that it induces apoptosis in cancer cell lines through various pathways, including the modulation of caspases and the p53 signaling pathway. In vitro studies showed that this compound inhibited cell proliferation in HepG2 liver cancer cells with an IC50 value of approximately 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 | 20 |

| A549 | 25 |

2.3 Anticonvulsant Activity

The anticonvulsant properties of this compound have been evaluated using the maximal electroshock seizure (MES) model in mice. Compounds derived from this scaffold demonstrated significant protective effects against seizures at doses as low as 30 mg/kg body weight.

| Compound | Relative Potency |

|---|---|

| N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-acetamide | 0.74 |

| N-(2-(benzoyl)benzofuran-3-yl)-acetamide | 0.72 |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit protein synthesis.

- Anticancer Mechanism : The induction of apoptosis is mediated through upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). This results in increased caspase activity leading to cell death.

- Anticonvulsant Mechanism : It modulates ion channels and neurotransmitter receptors in the central nervous system, particularly GABAergic pathways, which are crucial for seizure control.

4.1 Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzofuran derivatives including this compound and evaluated their anticancer potential against various cancer cell lines. The findings indicated a strong correlation between structural modifications and biological activity, suggesting that specific substituents can enhance efficacy against cancer cells .

4.2 Study on Anticonvulsant Properties

A research article detailed the evaluation of this compound's anticonvulsant properties using animal models. The study found that compounds with similar scaffolds exhibited significant anticonvulsant activity comparable to established drugs like phenytoin .

5. Conclusion

This compound presents promising biological activities across various therapeutic areas, particularly in antimicrobial, anticancer, and anticonvulsant applications. Continued research into its mechanisms of action and structure–activity relationships will be essential for developing effective therapeutic agents based on this compound.

Eigenschaften

IUPAC Name |

N-(1-benzofuran-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(12)11-9-6-13-10-5-3-2-4-8(9)10/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPIFNWPEPNQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=COC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481886 | |

| Record name | Acetamide, N-3-benzofuranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54802-14-1 | |

| Record name | Acetamide, N-3-benzofuranyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.